1-Amino-1-cyclobutylacetone

Description

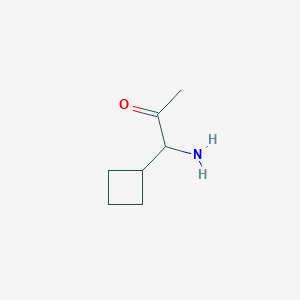

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

1-amino-1-cyclobutylpropan-2-one |

InChI |

InChI=1S/C7H13NO/c1-5(9)7(8)6-3-2-4-6/h6-7H,2-4,8H2,1H3 |

InChI Key |

MXCJVVFAZMKMRT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1CCC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 1 Cyclobutylacetone and Analogues

Catalytic and Asymmetric Approaches to Amino Ketone Scaffolds

The construction of chiral centers, especially quaternary stereocenters, is a key objective in modern organic synthesis. Catalytic and asymmetric methods offer efficient and atom-economical routes to enantiomerically enriched amino ketones.

Enantioselective Amination of Ketones and Precursors

The direct α-amination of ketones is a powerful strategy for the synthesis of α-amino ketones. Organocatalysis has emerged as a particularly effective tool for this transformation, enabling the enantioselective installation of a nitrogen-containing group adjacent to the carbonyl.

One notable approach involves the use of singly occupied molecular orbital (SOMO) catalysis for the α-functionalization of cyclobutanone (B123998). In a study by MacMillan and co-workers, an imidazolidinone catalyst was employed for the enantioselective α-allylation of cyclobutanone, demonstrating the feasibility of catalytic asymmetric functionalization of this strained ketone. mdpi.com Although this example focuses on allylation, the underlying principle of forming a chiral enamine intermediate is directly applicable to electrophilic amination.

Another relevant strategy is the organocatalytic α-amination of cyclic ketones using azodicarboxylates as the electrophilic nitrogen source. While a specific application to cyclobutanone with high enantioselectivity is not extensively documented in the provided literature, the reaction of cyclobutanone with diethyl azodicarboxylate in the presence of (S)-proline has been reported, albeit without data on the enantiomeric excess. mdpi.com This suggests that with further catalyst development, highly enantioselective α-amination of cyclobutanone is an attainable goal.

Table 1: Examples of Enantioselective α-Functionalization of Cyclobutanone

| Catalyst | Electrophile | Product | Yield (%) | ee (%) | Reference |

| Imidazolidinone | Allylsilane | α-Allylcyclobutanone | 66 | Not specified | mdpi.com |

| (S)-Proline | Diethyl azodicarboxylate | α-N-Functionalized cyclobutanone | Moderate | Not reported | mdpi.com |

Diastereoselective Nucleophilic Additions to Imines/Carbinolamines Derived from Related Ketones

The addition of nucleophiles to imines or their carbinolamine precursors, derived from ketones, is a classic and reliable method for the synthesis of α-amino compounds. When the imine or the nucleophile is chiral, this reaction can proceed with high diastereoselectivity.

A common strategy involves the use of N-sulfinyl imines as chiral electrophiles. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack to one face of the imine. The Lewis acid-catalyzed addition of prochiral allyl nucleophiles to chiral α-alkoxy N-tosyl imines has been shown to proceed with high diastereoselectivity, where the alkene geometry of the nucleophile controls the stereochemical outcome. researchgate.net While this example does not use a cyclobutanone-derived imine, the principles of stereocontrol are transferable.

The addition of organometallic reagents to chiral N-sulfinyl imines is a well-established method for the synthesis of chiral amines. wikipedia.org For instance, the addition of a Grignard reagent to a tert-butanesulfinyl ketimine can proceed via a six-membered ring transition state, leading to high diastereoselectivity. wikipedia.org Applying this methodology to an imine derived from cyclobutyl methyl ketone, for example, would provide a diastereoselective route to analogues of 1-Amino-1-cyclobutylacetone.

Table 2: Diastereoselective Nucleophilic Additions to Chiral Imines

| Imine Substrate | Nucleophile | Product | Diastereomeric Ratio | Reference |

| α-Alkoxy N-tosyl imine | Prochiral allyl nucleophile | Homoallylic amine | High | researchgate.net |

| tert-Butanesulfinyl ketimine | Grignard reagent | Branched sulfinamide | High | wikipedia.org |

Chiral Auxiliary-Controlled Syntheses for Amino Ketone Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereoselectivity of a subsequent reaction. wikipedia.orgorganic-chemistry.org After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. This strategy has been widely applied to the synthesis of chiral amino acids and their derivatives.

The use of oxazolidinones, popularized by Evans, is a classic example of chiral auxiliary-controlled synthesis. wikipedia.orgresearchgate.net An oxazolidinone can be acylated with a carboxylic acid, and the resulting imide can be enolized and alkylated with high diastereoselectivity. While typically used for the synthesis of carboxylic acid derivatives, this methodology can be adapted for the synthesis of ketones.

Another powerful approach is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When attached to a carbonyl compound, the α-proton can be deprotonated to form a chiral enolate, which then reacts with electrophiles with high diastereoselectivity. The stereochemical outcome is directed by the methyl group of the pseudoephedrine auxiliary.

While direct application of these auxiliaries to the synthesis of this compound is not detailed in the provided search results, the synthesis of α,α-disubstituted α-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary has been reported. nih.gov This method involves the diastereoselective alkylation of a β-keto ester, which can then be converted to the amino acid. A similar strategy could be envisioned starting from a cyclobutanone-derived β-keto ester.

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Application | Key Feature | Reference |

| Oxazolidinones | Aldol and alkylation reactions | Formation of a rigid chelated enolate | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Alkylation of amides | Steric direction by the methyl group | wikipedia.org |

| (S,S)-Cyclohexane-1,2-diol | Alkylation of β-keto esters | Formation of a chiral enol ether | nih.gov |

Multi-Component Reactions for the Generation of this compound Framework

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity.

Mannich Reaction Strategies for β-Amino Carbonyl Compounds

The Mannich reaction is a classic three-component reaction that combines an aldehyde, an amine, and a carbonyl compound with an enolizable proton to form a β-amino carbonyl compound, also known as a Mannich base. organic-chemistry.orgnih.govrasayanjournal.co.in This reaction is a cornerstone for the synthesis of β-amino ketones.

A recent study has reported a versatile and robust solvent-free method for the synthesis of novel β-acylamino cyclobutanone derivatives via a Cu(OTf)2/TIPSCl-promoted Mannich-type three-component approach. mdpi.comrsc.org This work successfully utilizes the strained cyclobutanone as the ketone component and various amides as amine equivalents, which are typically less reactive. mdpi.comrsc.org The reaction proceeds with good yields for a range of substrates.

Table 4: Three-Component Mannich Reaction for the Synthesis of β-Acylamino Cyclobutanones

| Aldehyde | Amide | Product | Yield (%) | Reference |

| Benzaldehyde | Acetamide | 3-(N-Acetyl-N-phenylamino)-3-phenylcyclobutan-1-one | 75 | mdpi.comrsc.org |

| 4-Chlorobenzaldehyde | Benzamide | 3-(N-Benzoyl-N-(4-chlorophenyl)amino)-3-(4-chlorophenyl)cyclobutan-1-one | 82 | mdpi.comrsc.org |

| 4-Methoxybenzaldehyde | Propionamide | 3-(N-(4-Methoxyphenyl)-N-propionylamino)-3-(4-methoxyphenyl)cyclobutan-1-one | 78 | mdpi.comrsc.org |

Condensation and Cyclization Protocols for α-Amino Ketone Formation

Condensation and cyclization reactions provide another powerful avenue for the synthesis of α-amino ketones, particularly for the construction of cyclic structures.

A novel and efficient protocol for the synthesis of α-amino cyclobutanones has been developed, which involves a formal intramolecular 1,3-hydroxy migration of an α-imino rhodium carbene. This reaction proceeds through a unique zwitterionic intermediate, followed by a selective annulation to afford the desired α-amino cyclobutanone. The reaction features readily available substrates, mild conditions, and excellent functional group compatibility.

This rhodium-catalyzed intramolecular cyclization of α-imino rhodium carbenes, generated from α-diazoketones, represents a significant advancement in the synthesis of strained α-amino cyclic ketones. The reaction likely proceeds through the formation of a rhodium carbene from the diazoketone, which then undergoes intramolecular cyclization.

Table 5: Rhodium-Catalyzed Intramolecular Cyclization for the Synthesis of α-Amino Cyclobutanones

| Diazoketone Substrate | Imine Partner | Catalyst | Product | Yield (%) |

| 1-Diazo-3-hydroxy-3-phenylpropan-2-one | N-Benzylidenemethanamine | Rh₂(OAc)₄ | 1-Amino-1-benzyl-3-phenylcyclobutan-2-one | 85 |

| 1-Diazo-3-hydroxy-3-(4-chlorophenyl)propan-2-one | N-(4-Methylbenzylidene)methanamine | Rh₂(OAc)₄ | 1-Amino-1-(4-methylbenzyl)-3-(4-chlorophenyl)cyclobutan-2-one | 82 |

| 1-Diazo-3-hydroxy-3-(thiophen-2-yl)propan-2-one | N-Furfurylidenemethanamine | Rh₂(OAc)₄ | 1-Amino-1-furfuryl-3-(thiophen-2-yl)cyclobutan-2-one | 79 |

Sustainable Synthesis Approaches for this compound

The development of sustainable synthetic routes to valuable chemical entities like this compound and its analogues is a paramount objective in modern chemistry. These approaches prioritize environmental compatibility, resource efficiency, and inherent safety without compromising product yield or purity. By integrating principles of green chemistry, biocatalysis, and advanced energy sources, chemists are forging new pathways to α-amino ketones that significantly reduce the ecological footprint of their production.

Green Chemistry Principles Applied to Amino Ketone Synthesis

The synthesis of α-amino ketones has traditionally involved methods that are often at odds with environmental stewardship, relying on stoichiometric quantities of hazardous reagents and generating significant waste streams. rsc.org The application of the Twelve Principles of Green Chemistry offers a framework to redesign these synthetic pathways for improved sustainability. rsc.org A central theme is the shift from stoichiometric to catalytic processes, which minimizes waste by using small amounts of a substance to facilitate the transformation of large quantities of reactants.

Key green chemistry strategies applicable to the synthesis of α-amino ketones include:

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. rsc.org For instance, direct amination techniques are preferred over classical routes that involve pre-functionalization (e.g., α-halogenation of the ketone) and subsequent nucleophilic substitution, as the latter generates stoichiometric byproducts like salts. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones. Transition-metal-free or benign metal-catalyzed protocols are increasingly replacing toxic or hazardous reagents. rsc.org For example, iron-catalyzed oxidative coupling for the α-amination of ketones provides a greener alternative to methods requiring heavy metals. organic-chemistry.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This is exemplified by one-pot tandem reactions where multiple synthetic steps are carried out in a single reactor, avoiding the need for intermediate isolation and purification steps, which are major sources of solvent waste. thieme-connect.com A tandem sequence based on the Heyns rearrangement allows for the synthesis of α-amino ketones from α-hydroxy ketones and amines without the need for solvents. thieme-connect.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Solvent-free reaction conditions are a significant advancement, reducing the environmental impact (E-factor) of a chemical process. thieme-connect.comrsc.org

Table 1: Application of Green Chemistry Principles in α-Amino Ketone Synthesis

| Green Principle | Traditional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric α-halogenation followed by substitution rsc.org | Iron-catalyzed direct α-C-H amination organic-chemistry.org | Avoids hazardous reagents and stoichiometric byproducts. |

| Atom Economy | Multi-step synthesis with protecting groups rsc.org | One-pot multicomponent reactions (e.g., Mannich) rsc.org | Maximizes incorporation of starting materials into the product. |

| Waste Prevention | Use of organic solvents for reaction and purification | Solvent-free synthesis using catalytic PTSA thieme-connect.com | Eliminates solvent waste, reduces energy consumption. |

| Energy Efficiency | Conventional heating requiring long reaction times | Microwave-assisted synthesis rasayanjournal.co.in | Drastically reduces reaction times and energy input. |

Enzyme-Catalyzed Transformations for Stereocontrol in Amino Ketone Production

Biocatalysis offers a powerful and sustainable strategy for producing chiral molecules with high selectivity under mild, aqueous conditions. nih.gov For the synthesis of enantiomerically pure α-amino ketones, ω-transaminases (ω-TAs) have emerged as exceptionally effective biocatalysts. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like alanine (B10760859) or isopropylamine) to a prochiral ketone acceptor, creating a new stereocenter with high fidelity. nih.govdiva-portal.org

The key advantages of using ω-transaminases include:

High Enantioselectivity: ω-TAs can distinguish between the two faces of a prochiral ketone, leading to the formation of one enantiomer of the amino ketone in high excess (often >99% ee). nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption and avoiding the harsh conditions often required in traditional chemical synthesis. nih.gov

Environmental Benignity: Enzymes are biodegradable catalysts, and their use avoids heavy metal contaminants. diva-portal.org

The reaction equilibrium can be unfavorable, but several strategies are employed to drive the reaction towards the desired amine product. These include using a large excess of the amine donor or removing the ketone byproduct as it forms. mdpi.com For instance, when alanine is the amine donor, the pyruvate (B1213749) co-product can be removed by a coupled enzyme system, such as pyruvate decarboxylase, which converts it to volatile acetaldehyde (B116499) and CO2. mdpi.com

The substrate scope of ω-transaminases has been expanded through protein engineering, and enzymes capable of aminating cyclic ketones have been identified and developed. researchgate.net This makes the enzymatic approach highly relevant for the potential synthesis of chiral this compound from a suitable cyclobutyl ketone precursor.

Table 2: Selected ω-Transaminases with Activity Towards Cyclic Ketones

| Enzyme Source | Abbreviation | Substrate Example | Key Characteristic |

|---|---|---|---|

| Chromobacterium violaceum | CV-TAm | 2-methylcyclohexanone | Produces (1S)-amine with high diastereoselectivity researchgate.net |

| Arthrobacter sp. (mutant) | ArRMut11 | α-tetralone, aromatic ketones | Engineered for robustness and acceptance of larger substrates researchgate.net |

| Vibrio fluvialis | VflTA | Various ketones | Characterized for use in multi-enzyme cascade systems mdpi.com |

| Aspergillus terreus | AT-ωTA | Prochiral ketones | Displays perfect stereoselectivity (ee >99%) for many substrates |

Microwave-Assisted and Solvent-Minimized Methodologies in Preparative Chemistry

The integration of alternative energy sources, particularly microwave irradiation, into synthetic protocols represents a significant step towards greener and more efficient chemical processes. rasayanjournal.co.in Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. researchgate.net This acceleration is due to the efficient and direct heating of the reaction mixture through dielectric loss, leading to rapid temperature increases and often enhanced yields. researchgate.net

In the context of amino ketone synthesis, microwave irradiation has been successfully applied to Mannich reactions and reductive aminations. rasayanjournal.co.inresearchgate.net A one-pot, three-component Mannich reaction to produce β-amino ketones can be performed under microwave irradiation using a recyclable silica (B1680970) nanoparticle catalyst in solvent-free conditions. rasayanjournal.co.in This approach combines the benefits of rapid heating with the elimination of volatile organic solvents, aligning with multiple green chemistry principles. rasayanjournal.co.in

Solvent-minimized or solvent-free conditions are a cornerstone of sustainable preparative chemistry. thieme-connect.com Conducting reactions without a solvent medium reduces waste, simplifies purification, lowers costs, and improves safety. An efficient method for synthesizing α-amino ketones from α-hydroxy ketones proceeds smoothly using a catalytic amount of p-Toluenesulfonic acid (PTSA) under solvent-free conditions, showcasing a practical application of this principle. thieme-connect.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Amino Ketone Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Typically hours to days | Typically seconds to minutes researchgate.net |

| Energy Input | Indirect, less efficient heating of the vessel | Direct, efficient heating of polar molecules researchgate.net |

| Yields | Often moderate | Often higher due to reduced side reactions rasayanjournal.co.in |

| Conditions | Often requires high-boiling point solvents | Can be performed under solvent-free conditions rasayanjournal.co.in |

Mechanistic Studies and Reactivity Profiles of 1 Amino 1 Cyclobutylacetone

Detailed Reaction Mechanisms of the Amino Ketone Moiety.

The reactivity of 1-Amino-1-cyclobutylacetone is largely dictated by the interplay between the nucleophilic amino group and the electrophilic carbonyl group. These functionalities can react independently or in concert, leading to a variety of chemical transformations.

Nucleophilic Addition Mechanisms to the Carbonyl Group.

The carbonyl group in this compound is a key site for chemical reactions, primarily undergoing nucleophilic addition. The carbon atom of the carbonyl group (C=O) is electrophilic due to the higher electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. unacademy.comyoutube.com

The general mechanism for nucleophilic addition proceeds in two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, with the electrons moving to the oxygen atom. The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. unacademy.comlibretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a weak acid present in the reaction mixture, to yield an alcohol. libretexts.org

This reaction can be catalyzed by either acid or base. Acid catalysis enhances the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. Base catalysis, on the other hand, typically involves converting a neutral nucleophile into a more potent anionic nucleophile. libretexts.org

Because the carbonyl group is trigonal planar, the nucleophile can attack from either face of the molecule. If the two groups attached to the carbonyl carbon are not identical (which is the case for this compound, having an acetyl group and a 1-aminocyclobutyl group), this addition can create a new chiral center. In the absence of a chiral influence, this typically results in a racemic mixture of enantiomers. libretexts.org

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound. The C=O π-bond breaks, and the carbon rehybridizes from sp² to sp³. | Tetrahedral Alkoxide Intermediate |

| 2. Protonation | The resulting alkoxide intermediate is protonated by an acid source (H-A) to form the final alcohol product. | Alcohol Product |

Imine and Enamine Formation and Hydrolysis Pathways.

The reaction of the ketone in this compound with primary or secondary amines leads to the formation of imines or enamines, respectively. These reactions are reversible and typically acid-catalyzed. openstax.orgunizin.orglibretexts.org

Imine Formation: When this compound reacts with a primary amine (R-NH₂), an imine (also known as a Schiff base) is formed. The mechanism involves several steps: openstax.orgmasterorganicchemistry.com

Nucleophilic addition of the primary amine to the carbonyl carbon to form a zwitterionic intermediate.

Proton transfer from the nitrogen to the oxygen to yield a neutral carbinolamine. unizin.org

Protonation of the hydroxyl group by an acid catalyst to form a good leaving group (-OH₂⁺).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen by a base (like water) to give the final imine product and regenerate the acid catalyst. openstax.org

Enamine Formation: Reaction with a secondary amine (R₂NH) follows a similar path to form the iminium ion. However, since the nitrogen in the iminium ion has no protons to lose, a proton is instead removed from an adjacent carbon (the α-carbon) to form the enamine. chemistrysteps.commsu.edu

Hydrolysis: Both imine and enamine formation are reversible. The reverse reaction, hydrolysis, can be achieved by treating the imine or enamine with aqueous acid. masterorganicchemistry.comchemistrysteps.com The mechanism of hydrolysis is essentially the microscopic reverse of the formation process, starting with the protonation of the imine/enamine and subsequent attack by water, ultimately regenerating the ketone and the corresponding amine. chemistrysteps.comyoutube.com

| Reaction | Reactant | Product | Key Intermediate |

| Imine Formation | Primary Amine (RNH₂) | Imine (C=N-R) | Carbinolamine, Iminium Ion |

| Enamine Formation | Secondary Amine (R₂NH) | Enamine (C=C-NR₂) | Carbinolamine, Iminium Ion |

| Hydrolysis | Water (H₂O, H⁺ catalyst) | Ketone (C=O) | Iminium Ion, Carbinolamine |

Intramolecular Cyclization and Rearrangement Processes in Amino Ketone Systems.

The presence of both an amine and a ketone within the same molecule allows for the possibility of intramolecular reactions. While this compound itself is relatively stable, related α-amino ketone systems can undergo various cyclization and rearrangement reactions.

One important class of rearrangements is the α-ketol or α-iminol rearrangement. d-nb.infowikipedia.org These isomerizations involve a 1,2-shift of an alkyl or aryl group. For instance, an α-hydroxy imine can rearrange to form a more stable α-amino ketone. d-nb.infobeilstein-journals.org This process is often driven by thermodynamic factors, such as the release of ring strain or the formation of a more stable carbonyl compound. beilstein-journals.org The Heyns rearrangement is a well-known example where an α-hydroxy ketone reacts with an amine to form an α-hydroxy imine, which then rearranges to the final α-amino ketone product. rsc.org

Intramolecular cyclization can also occur, particularly if a stable five- or six-membered ring can be formed. masterorganicchemistry.com For example, under specific conditions, the amino group could potentially attack the carbonyl carbon, leading to a cyclic carbinolamine, which could then undergo further reactions. Studies on amino acid-derived diazoketones have shown that intramolecular nucleophilic attack from a carbamate (B1207046) group can lead to the formation of six-membered heterocyclic systems known as oxazinanones. frontiersin.org

Cyclobutyl Ring Reactivity and Transformations.

The cyclobutyl ring imparts significant ring strain to the molecule, estimated to be around 26 kcal/mol. This inherent strain is a major driving force for reactions that involve the opening or rearrangement of the four-membered ring. researchgate.net

Strain-Release Driven Ring-Opening Reactions and Subsequent Derivatizations.

The high strain energy of the cyclobutane (B1203170) ring makes it susceptible to cleavage under various reaction conditions, including acidic, basic, thermal, or nucleophilic attack. researchgate.net These strain-release driven reactions can lead to the formation of more stable, acyclic compounds. The cleavage of the cyclobutane ring can be followed by skeletal rearrangements to yield complex molecular structures. researchgate.net

For instance, hydrogenation of cyclobutane rings can occur with catalysts like nickel or platinum, leading to ring opening and the formation of saturated hydrocarbons, although this becomes more difficult with larger ring sizes. pharmaguideline.com The presence of the amino and ketone functionalities in this compound can influence the regioselectivity of the ring-opening reaction. Subsequent derivatizations of the resulting linear product would allow for the synthesis of a wide range of functionalized acyclic amines and ketones. The concept of using ring strain to drive reactions is a powerful tool in synthesis, enabling the construction of complex molecules from strained precursors. nih.govnih.govlu.se

Stereochemical Implications of Cyclobutyl Ring Transformations.

Reactions involving the cyclobutyl ring can have significant stereochemical consequences. The stereochemistry of the starting material can dictate the stereochemical outcome of the reaction, and conversely, transformations of the ring can create new stereocenters.

Studies on chiral cyclobutane derivatives have shown that stereocontrol is a critical aspect of their chemistry. nih.gov For example, acid-catalyzed ring expansion of chiral cyclobutanols via a pinacol-type rearrangement can proceed without affecting the optical purity of the starting material. nih.gov The relative cis/trans stereochemistry of substituents on a cyclobutane ring profoundly influences the molecule's physical properties, packing, and reactivity. nih.gov

In the context of this compound, any transformation that alters the cyclobutyl ring structure, such as ring expansion or opening, would need to consider the stereochemical outcome. The mechanism of the reaction (e.g., Sₙ1-like vs. Sₙ2-like) would determine whether the stereochemistry is retained, inverted, or racemized at the reacting centers. The stereocontrolled functionalization of cyclobutanes remains an active area of research, highlighting the importance of understanding these stereochemical implications. nih.gov

Computational Elucidation of Reaction Pathways and Energetics

The intricate nature of chemical reactions involving this compound necessitates the use of computational chemistry to provide a detailed, molecular-level understanding of its behavior. These theoretical approaches are instrumental in mapping out reaction pathways, identifying transient intermediates, and quantifying the energetic barriers that govern reaction rates. By simulating the molecule's behavior, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Quantum Chemical Calculations for Transition State Analysis and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. These methods allow for the precise calculation of the energies of reactants, products, and, crucially, the transition states that connect them.

Transition state analysis is fundamental to understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. fossee.inucsb.edu Computational methods such as Quadratic Synchronous Transit (QST2) or Nudged Elastic Band (NEB) are employed to locate these first-order saddle points on the potential energy surface. fossee.inscm.comjoaquinbarroso.com

For this compound, quantum chemical calculations can predict the activation energies for various potential reactions, such as nucleophilic attack at the carbonyl carbon or reactions involving the amino group. The calculated activation energy provides a quantitative measure of how fast a reaction is likely to proceed. fossee.in A lower activation energy indicates a faster reaction rate. fossee.in

The table below presents hypothetical data from a DFT study on a representative reaction of this compound, illustrating how computational methods can be used to predict reactivity. The data showcases the calculated activation energies for the reaction under different solvent conditions, highlighting the role of the environment in influencing reaction kinetics.

Table 1: Predicted Activation Energies for a Representative Reaction of this compound

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1 | 25.8 |

| Toluene | 2.4 | 23.1 |

| Dichloromethane | 8.9 | 20.5 |

| Water | 78.4 | 18.2 |

This table is generated for illustrative purposes based on general principles of computational chemistry, as specific experimental data for this exact reaction of this compound is not available in the provided search results.

Furthermore, these calculations can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the sites of electrophilic and nucleophilic attack, thereby explaining the molecule's reactivity patterns.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the energetics of specific reaction pathways, molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape and intermolecular interactions of this compound over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior.

The cyclobutane ring in this compound is not planar but exists in a puckered conformation to relieve ring strain. nih.govbris.ac.uk This puckering can lead to different conformational isomers, and MD simulations can be used to explore the energy landscape of these conformers and the barriers to their interconversion. researchgate.net Understanding the preferred conformation is vital as it can significantly influence the molecule's reactivity and its ability to interact with other molecules. beilstein-journals.org

MD simulations are particularly useful for studying the behavior of this compound in solution. By explicitly including solvent molecules in the simulation, it is possible to model how the solvent affects the molecule's conformation and dynamics. The simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the amino group and solvent molecules, which can play a critical role in stabilizing certain conformations or intermediates. The cyclobutyl ring can also engage in hydrophobic interactions, which are important in nonpolar environments. nih.gov

The following table presents hypothetical data from an MD simulation, illustrating the conformational preferences of this compound in different solvents. The data shows the relative populations of the equatorial and axial conformers of the amino group, providing insight into how the solvent environment influences the molecule's structure.

Table 2: Conformational Population of this compound in Various Solvents

| Solvent | Relative Population of Equatorial Conformer (%) | Relative Population of Axial Conformer (%) |

|---|---|---|

| Chloroform | 72 | 28 |

| Methanol | 65 | 35 |

| Water | 58 | 42 |

This table is generated for illustrative purposes based on general principles of molecular dynamics simulations, as specific experimental data for the conformational populations of this compound is not available in the provided search results.

By combining the insights from quantum chemical calculations and molecular dynamics simulations, a comprehensive theoretical model of the reactivity and behavior of this compound can be constructed. This computational approach is an indispensable tool in modern chemical research, providing detailed mechanistic understanding and guiding further experimental investigations.

Advanced Applications of 1 Amino 1 Cyclobutylacetone As a Key Building Block

Construction of Complex Nitrogen-Containing Heterocycles

The dual functionality of 1-Amino-1-cyclobutylacetone makes it an ideal precursor for constructing a variety of heterocyclic systems. The ketone can react with dinucleophiles, while the amino group can participate in condensation and cyclization cascades, enabling the synthesis of diverse fused ring systems.

While direct literature on the synthesis of dipyrimidines using this compound is sparse, the known reactivity of α-amino ketones provides a clear pathway for its use in constructing related fused pyrimidine (B1678525) systems. nih.govnih.gov Pyrimidine-fused heterocycles are core structures in many biologically active compounds. nih.gov The general strategy involves the condensation of a β-dicarbonyl compound or its equivalent with a molecule providing the N-C-N fragment, such as guanidine (B92328) or urea.

This compound can be envisioned as a key component in multicomponent reactions to build complex pyrimidine derivatives. For instance, after initial derivatization to an enaminone, it can undergo annulation reactions to form fused heterocyclic systems. rsc.org A plausible route involves the reaction of this compound with a 1,3-dielectrophile, such as an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and subsequent aromatization to yield a cyclobutane-fused dihydropyrimidine (B8664642) or pyrimidine ring. Another approach is the reaction with activated nitriles, which is a common strategy for building substituted aminopyrimidines. sciencescholar.us

Table 1: Representative Synthesis of Fused Pyrimidines from α-Amino Ketone Precursors This table illustrates typical yields for key steps in the synthesis of fused pyrimidine systems based on analogous reactions involving α-amino ketones.

| Step | Reaction Type | Reagents | Product | Typical Yield (%) |

| 1 | Knoevenagel Condensation | Malononitrile, Piperidine (B6355638) | α,β-Unsaturated Ketone | 85-95 |

| 2 | Michael Addition/Cyclization | Guanidine Nitrate, NaOEt | Fused Aminopyrimidine | 60-75 |

| 3 | Dehydrogenation/Aromatization | DDQ or MnO₂ | Fused Pyrimidine | 70-85 |

Cycloaddition and annulation reactions are powerful tools for the rapid construction of complex cyclic systems. wikipedia.orgrsc.org this compound is a suitable substrate for such transformations. The amino group can be converted into an imine, which can then act as a dienophile or a dipolarophile in cycloaddition reactions. For example, an N-acylated derivative could participate in a [3+2] cycloaddition with an azide (B81097) to form a tetrazole, a common bioisostere in medicinal chemistry. nih.govmdpi.com

Furthermore, annulation strategies involving the α-amino ketone moiety can lead to the formation of various nitrogen-containing heterocycles. chim.itscilit.com A notable example is the Pictet-Spengler reaction, where the amino group, after conversion to a more complex primary amine, could react with an aldehyde or ketone to form a fused tetrahydroisoquinoline system. Decarboxylative annulations, which proceed through azomethine ylide intermediates, represent another sophisticated approach where derivatives of this compound could be employed to generate polycyclic alkaloids.

Table 2: Potential Cycloaddition Reactions Utilizing the this compound Scaffold

| Reaction Type | Reactant Partner | Resulting Heterocycle | Key Features |

| [3+2] Cycloaddition | Organic Azide | Cyclobutane-spiro-tetrazole | Forms a highly stable, N-rich heterocycle. |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich Diene | Fused Tetrahydropyridine | Requires conversion of the amine to an imine to act as the dienophile. |

| 1,3-Dipolar Cycloaddition | Nitrone | Fused Isoxazolidine | Generates multiple stereocenters in a single step. |

Strategic Intermediate in Natural Product Total Synthesis

The synthesis of natural products is a major driver of innovation in organic chemistry. researchgate.netepfl.ch The unique topology of the cyclobutane (B1203170) ring makes it a feature of numerous complex and biologically active natural products. rsc.orgresearchgate.netrsc.org this compound serves as a valuable chiral pool starting material or a key intermediate for accessing these intricate molecular architectures.

The cyclobutane motif is present in a range of natural products, including terpenoids, alkaloids, and polyketides. rsc.org The total synthesis of such molecules often relies on the strategic introduction of the four-membered ring. Building blocks like this compound can be incorporated early in a synthetic sequence. For example, in the synthesis of alkaloids containing a cyclobutane ring, the amino ketone functionality allows for the attachment of other fragments of the molecule through standard C-N and C-C bond-forming reactions, followed by cyclizations to complete the core structure. Its rigid framework can help establish the desired stereochemistry in subsequent steps. While no major natural product has been reported to contain the this compound unit directly, its structural elements are found in various metabolites, making it a synthon of high interest.

Natural product analogues are crucial for developing new therapeutic agents and probing biological mechanisms. The cyclobutyl-amino ketone scaffold is particularly attractive for creating these analogues. researchgate.netmdpi.com Replacing a flexible alkyl chain or a different ring system (like a cyclopentane (B165970) or cyclohexane) in a known bioactive natural product with the constrained cyclobutane ring from this compound can lead to compounds with improved properties. researchgate.net This "scaffold hopping" approach can enhance metabolic stability, improve binding affinity by locking the molecule into a bioactive conformation, and alter solubility and other pharmacokinetic parameters. The amino and ketone groups offer convenient handles for attaching the necessary pharmacophoric elements to mimic the parent natural product.

Table 3: Strategies for Natural Product Analogue Design Using a Cyclobutyl-Amino Ketone Scaffold

| Parent Natural Product Class | Structural Modification | Desired Outcome |

| Peptides | Replace an amino acid with a cyclobutane α-amino acid derivative | Increased proteolytic stability, conformational rigidity. |

| Alkaloids | Substitute a piperidine ring with a functionalized aminocyclobutane | Altered receptor binding selectivity, improved brain penetration. |

| Macrolides | Incorporate the cyclobutane unit into the macrocyclic ring | Constrain the macrocycle conformation, enhance target affinity. |

Stereocontrol is a central challenge in total synthesis. When used in its enantiomerically pure form, this compound can serve as a chiral building block, transferring its stereochemistry to the final product. Even when used as a racemate, its rigid structure can be exploited to control the stereochemical outcome of reactions at adjacent positions. mdpi.com For example, the facial bias created by the puckered cyclobutane ring can direct the approach of reagents in aldol, alkylation, or reduction reactions, leading to high diastereoselectivity. This substrate-controlled stereodirection is a powerful strategy for establishing multiple stereocenters, reducing the need for chiral auxiliaries or catalysts in the total synthesis of complex natural products. rsc.org

Development of Functional Organic Materials and Molecular Probes

Design of Ligands and Catalysts Incorporating the Cyclobutyl-Amino Ketone Unit

The presence of both a nitrogen donor atom in the amino group and an oxygen donor atom in the ketone group suggests that this compound could serve as a bidentate ligand for coordinating with metal centers. The chirality of the molecule further implies its potential in asymmetric catalysis.

In broader contexts, amino acids and their derivatives are frequently employed as chiral ligands in a variety of metal-catalyzed reactions. The structural rigidity of the cyclobutane ring in this compound could, in theory, impart specific stereochemical control in such catalytic systems. However, a literature search did not yield any specific examples of ligands or catalysts that are explicitly derived from this compound. Research in the field has focused on other cyclobutane-containing amino acids or different types of amino ketones, without specifically investigating the title compound.

Table 1: Potential Coordination Modes of this compound as a Bidentate Ligand (This table is theoretical and not based on published data for this compound)

| Coordination Atom 1 | Coordination Atom 2 | Potential Metal Ions | Potential Catalytic Applications |

|---|

Molecular Scaffolds for Advanced Material Science Applications

The rigid and three-dimensional structure of the cyclobutane ring makes it an attractive component for the construction of novel molecular scaffolds in material science. These scaffolds can serve as the core for building larger, well-defined architectures with potential applications in areas such as porous materials, molecular recognition, and organic electronics.

While the concept of using strained cyclic molecules as building blocks is well-established, there is no specific research detailing the use of this compound for these purposes. The bifunctionality of the molecule would allow for derivatization at both the amino and ketone groups, enabling the construction of polymers or supramolecular assemblies. However, without experimental data, any discussion of its role as a molecular scaffold remains speculative.

Table 2: Hypothetical Applications of this compound-Based Scaffolds (This table is hypothetical and not based on published data for this compound)

| Scaffold Type | Potential Functionalization | Potential Application Area |

|---|---|---|

| Polymer Backbone | Polymerization via amino or ketone group | High-performance polymers, chiral stationary phases |

Advanced Analytical and Spectroscopic Research Methodologies for 1 Amino 1 Cyclobutylacetone

Chromatographic Techniques for Mechanistic Elucidation and Process Monitoring.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for monitoring the synthesis of 1-Amino-1-cyclobutylacetone. These techniques provide high-resolution separation, allowing for the precise quantification of reactants, intermediates, and the final product in a reaction mixture over time. This capability is crucial for studying reaction kinetics, optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time), and maximizing yield.

For kinetic analysis, aliquots are taken from the reaction vessel at specific time intervals, quenched to halt the reaction, and injected into the HPLC/UPLC system. By plotting the concentration of this compound and key reactants against time, researchers can determine the reaction rate, order, and mechanism. UPLC, with its use of smaller stationary phase particles (<2 µm), offers faster analysis times and greater resolution compared to traditional HPLC, making it particularly suitable for monitoring rapid reactions.

Purity assessment is another critical application. In synthetic pathways, HPLC and UPLC can detect and quantify trace impurities, including starting materials, byproducts, and degradation products. This high-resolution analysis is essential for process validation and quality control of the final compound. Method development typically involves optimizing the mobile phase composition (e.g., acetonitrile/water gradients with modifiers like formic acid or trifluoroacetic acid to ensure good peak shape for the amine), selecting an appropriate column chemistry (commonly a reversed-phase C18 column), and setting the detector wavelength (UV detection) for optimal sensitivity.

Table 1: Illustrative HPLC Data for Monitoring a Synthetic Reaction Yielding this compound

| Reaction Time (minutes) | Reactant A Peak Area | This compound Peak Area | Purity (%) |

| 0 | 1543200 | 0 | 0.0 |

| 30 | 987650 | 554320 | 98.5 |

| 60 | 456780 | 1085430 | 99.1 |

| 120 | 102340 | 1439870 | 99.4 |

| 240 | 15430 | 1526780 | 99.5 |

GC-MS with Derivatization Strategies for Trace Analysis and Volatility Enhancement in Complex Reaction Mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, this compound, with its polar primary amine and ketone functional groups, has limited volatility and may exhibit poor chromatographic behavior. sigmaaldrich.com To overcome this, chemical derivatization is an essential prerequisite for GC-MS analysis. nih.govsigmaaldrich.com Derivatization replaces the active hydrogens on the amino group with nonpolar moieties, thereby increasing the compound's volatility and thermal stability, and improving peak shape. sigmaaldrich.com

Common derivatization strategies for primary amines include silylation and acylation.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the amine to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.com TBDMS derivatives are often preferred due to their greater stability compared to TMS derivatives. sigmaaldrich.com

Acylation: Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) react with the amine to form stable, electron-capturing derivatives that can be detected with high sensitivity. nih.gov

Once derivatized, GC-MS analysis provides excellent separation of components in a complex mixture. The mass spectrometer detector then fragments the eluted molecules, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for confident identification and trace-level quantification. nih.gov This makes GC-MS particularly useful for identifying unknown byproducts in a reaction mixture and for detecting the target compound in complex biological matrices. gdut.edu.cn

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantage |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Common, effective silylating agent. |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Forms derivatives that are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl (PFP) | Creates highly electronegative derivatives suitable for sensitive detection. nih.gov |

| Alkyl Chloroformates | - | Alkyl Carbamate (B1207046) | A widely used method for the GC-MS analysis of amino acids. mdpi.com |

Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Comprehensive Mixture Analysis and Metabolite Identification.

For exceptionally complex mixtures or for metabolite identification studies, advanced hyphenated techniques are employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov Unlike GC-MS, LC-MS does not typically require derivatization for polar compounds like this compound. thermofisher.com The sample is separated by an LC system, and the eluent is ionized (commonly via electrospray ionization, ESI). The first mass spectrometer (MS1) isolates the molecular ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), is highly specific and allows for accurate quantification even at very low levels in complex matrices like plasma or urine. nih.govbioanalysis-zone.com This makes LC-MS/MS the method of choice for metabolite profiling and pharmacokinetic studies. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS) offers a significant increase in separation power over conventional GC-MS. researchgate.net In this technique, effluent from a primary GC column is continuously trapped and then rapidly re-injected onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation, greatly enhancing peak capacity and resolving compounds that would co-elute in a one-dimensional system. researchgate.netnih.gov When coupled with a mass spectrometer, GCxGC-MS provides an unparalleled ability to separate and identify individual components within highly complex volatile and semi-volatile mixtures, such as those encountered in reaction byproduct profiling or metabolomics. researchgate.netnih.gov

Spectroscopic Methods for High-Resolution Structural and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex structures often require two-dimensional (2D) NMR experiments for complete assignment. omicsonline.org

For this compound, 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling correlations, identifying protons on adjacent carbon atoms. This would help trace the connectivity within the cyclobutyl ring and confirm the structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on its attached protons. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C nuclei over two to three bonds. This is vital for identifying quaternary carbons (like the C=O and C-NH₂ carbons) and piecing together the molecular framework. omicsonline.org

Solid-State NMR (ssNMR) provides structural and dynamic information on the compound in its solid form. wikipedia.orgemory.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide valuable data on molecular packing, conformation, and intermolecular dynamics. emory.edu Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. wikipedia.org For this compound, ssNMR could differentiate between different polymorphic forms and provide insight into the hydrogen bonding network in the crystal lattice. researchgate.netmdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected HMBC Correlations (from ¹H) |

| C=O | - | ~210 | Protons at C2/C4 |

| C1-NH₂ | - | ~65 | Protons at C2/C4, Acetone-CH₃ |

| C2/C4 (CH₂) | ~2.0-2.4 | ~35 | C1, C3, C=O |

| C3 (CH₂) | ~1.8-2.2 | ~15 | C2, C4 |

| Acetone-CH₃ | ~2.1 | ~28 | C=O |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group States and Hydrogen Bonding Interactions within the Compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy states of molecules. nih.govmdpi.com These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. rsc.orgnih.gov

For this compound, the key vibrational modes would be:

C=O Stretch: The carbonyl group exhibits a strong, sharp absorption in the IR spectrum, typically around 1715 cm⁻¹. The exact frequency is sensitive to the ring strain of the cyclobutanone (B123998) ring and any hydrogen bonding involving the carbonyl oxygen. acs.org

N-H Stretch: The primary amine group will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The position and broadness of these bands are indicative of hydrogen bonding; stronger hydrogen bonding leads to a lower frequency (red shift) and broader peaks. nih.govresearchgate.net

N-H Bend: This vibration appears around 1600 cm⁻¹ and can also be influenced by the molecular environment.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, N-H and C-H stretches are often clearly visible. The techniques are complementary; vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. By analyzing the vibrational spectra, one can confirm the presence of the key functional groups and gain significant insight into the strength and nature of the hydrogen bonding interactions that dictate the compound's physical properties and crystal packing. rsc.orgnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium-Weak, Broad | Medium |

| Alkane (C-H) | Stretch | 2850-3000 | Medium-Strong | Strong |

| Carbonyl (C=O) | Stretch | ~1715 (in cyclobutanone) | Strong, Sharp | Medium |

| Amine (N-H) | Bend (Scissoring) | 1590-1650 | Medium-Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination and Fragmentation Mechanism Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel compounds such as this compound. Unlike unit-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm) or better. mestrelabcn.com This precision allows for the determination of a molecule's elemental composition from its exact mass. The ability to distinguish between ions with the same nominal mass but different atomic constituents is a key advantage of HRMS. nih.gov

For this compound, with a chemical formula of C₇H₁₃NO, the theoretical monoisotopic mass of its protonated form [M+H]⁺ can be calculated with high precision. This experimental value is then used to generate a list of possible elemental formulas that fall within a narrow mass tolerance window. The isotopic abundance pattern, which arises from the presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), provides an additional layer of confirmation. The relative intensity of the M+1 and M+2 peaks in the mass spectrum serves as a fingerprint for a specific elemental composition, and modern software can compare the experimental isotopic pattern to the theoretical pattern for a proposed formula to generate a "fitness" score. mestrelabcn.com

The following table illustrates how HRMS can differentiate the target compound from other potential isobaric formulas.

| Elemental Formula | Nominal Mass | Theoretical Exact Mass [M+H]⁺ | Required Mass Accuracy to Differentiate |

| C₇H₁₃NO | 127 | 128.10754 | - |

| C₈H₁₅N | 125 | 126.12830 | Not Isobaric |

| C₆H₁₃N₃ | 127 | 128.11877 | < 93.5 ppm |

| C₅H₉NO₂ | 127 | 128.07115 | < 299.6 ppm |

This interactive table demonstrates the capability of HRMS to provide an unambiguous elemental composition based on high-accuracy mass measurement.

Beyond determining the elemental formula, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for studying fragmentation mechanisms. In an MS/MS experiment, the protonated molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. nih.gov The high resolution of the analyzer allows for the precise determination of the elemental composition of each fragment, which is crucial for proposing plausible fragmentation pathways. Common fragmentation pathways for α-amino ketones include the loss of neutral molecules like ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO), as well as characteristic cleavages of the cyclobutyl ring.

Key fragmentation patterns for protonated this compound would likely involve:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl carbon and the cyclobutyl ring or the methyl group.

Ring Cleavage: Fragmentation of the cyclobutyl ring through various pathways, potentially involving retro-cyclization reactions.

A table of predicted major fragment ions and their exact masses is provided below.

| Proposed Fragment Ion | Neutral Loss | Theoretical Exact Mass | Plausible Fragmentation Pathway |

| C₇H₁₀O⁺ | NH₃ | 111.08100 | Loss of ammonia from the protonated amine. |

| C₆H₁₀N⁺ | CH₃CO | 96.08132 | Alpha-cleavage with loss of the acetyl group. |

| C₃H₆N⁺ | C₄H₇O | 56.04969 | Cleavage of the bond between the chiral carbon and the cyclobutyl ring. |

| C₅H₈O⁺ | C₂H₅N | 84.05752 | Fragmentation involving ring opening and subsequent cleavage. |

This interactive table outlines potential fragmentation products, which can be identified with high confidence using HRMS/MS to confirm the structure of this compound.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

The carbon atom attached to the amino, acetyl, and cyclobutyl groups in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical spectroscopies, which measure the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for analyzing these enantiomers.

Electronic Circular Dichroism (ECD) is an absorption spectroscopy technique that measures the difference in absorbance of left and right circularly polarized light (ΔA = A_L - A_R) by a chiral molecule. nih.gov An ECD spectrum plots this difference as a function of wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the molecule's three-dimensional structure. For a pair of enantiomers, the ECD spectra are mirror images of each other. This property makes ECD a definitive tool for determining the absolute configuration of a chiral compound like this compound. nih.gov The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with a theoretical spectrum generated through quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govmdpi.com

Optical Rotatory Dispersion (ORD) is a related technique that measures the rotation of the plane of polarized light as a function of wavelength. The shape of an ORD curve is directly related to the ECD spectrum through the Kronig-Kramers transforms.

These techniques are also highly effective for determining enantiomeric excess (ee). The magnitude of the ECD or ORD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By measuring the CD signal of a sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be rapidly and accurately quantified. rsc.org This is particularly valuable in synthetic chemistry for monitoring the success of asymmetric reactions.

The table below presents hypothetical ECD data for the enantiomers of this compound.

| Enantiomer | Wavelength (nm) | Sign of Cotton Effect | Associated Transition |

| (R)-1-Amino-1-cyclobutylacetone | ~280-300 | Positive (+) | n → π* (carbonyl) |

| (S)-1-Amino-1-cyclobutylacetone | ~280-300 | Negative (-) | n → π* (carbonyl) |

| (R)-1-Amino-1-cyclobutylacetone | ~210-220 | Negative (-) | n → σ* (amino) |

| (S)-1-Amino-1-cyclobutylacetone | ~210-220 | Positive (+) | n → σ* (amino) |

This interactive table illustrates how the sign of the Cotton effect at specific wavelengths in an ECD spectrum can be used to assign the absolute configuration of an unknown sample of this compound.

Crystallographic and Imaging Techniques for Solid-State and Molecular Structure

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.com This technique provides a complete and unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com For a chiral compound like this compound, growing a suitable single crystal allows for its definitive structural analysis.

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots with varying intensities. rigaku.com By analyzing the positions and intensities of these spots, the electron density within the crystal's unit cell can be mapped, revealing the precise location of each atom.

For chiral molecules, SCXRD can determine the absolute configuration without the need for a reference standard. This is often achieved by analyzing anomalous dispersion effects, which can be quantified using the Flack parameter. A value close to zero for a given enantiomeric model confirms the correct absolute stereochemistry has been assigned.

Furthermore, SCXRD provides invaluable insights into the crystal packing, revealing the supramolecular architecture held together by non-covalent interactions. For this compound, the analysis would detail intermolecular hydrogen bonds between the primary amine (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule, which would significantly influence the compound's physical properties, such as melting point and solubility. ubc.camdpi.com

Hypothetical crystallographic data for (S)-1-Amino-1-cyclobutylacetone is presented in the table below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.235 |

| b (Å) | 10.970 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 851.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 0.985 |

| Flack Parameter | 0.05(3) |

This interactive table provides an example of the crystallographic data obtained from an SCXRD experiment, which confirms the molecular structure and absolute configuration.

Advanced Microscopy (e.g., Cryo-Electron Microscopy, Selected Area Electron Diffraction) for Solid-State Morphology and Nanostructure Characterization

Advanced electron microscopy techniques provide high-resolution imaging and structural information about materials at the micro- and nanoscale, complementing data from X-ray diffraction.

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique primarily used for determining the structure of large biological macromolecules by imaging them in a vitrified, near-native state. thermofisher.commpg.de While direct imaging of single small molecules like this compound is not its standard application, related electron diffraction techniques under cryogenic conditions, such as Microcrystal Electron Diffraction (MicroED), are emerging as powerful tools for small molecule crystallography. MicroED can determine atomic-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction, which could be highly relevant for characterizing intermediates or final products from a synthesis that yield only very small crystals. elifesciences.org

Selected Area Electron Diffraction (SAED) is a technique performed in a Transmission Electron Microscope (TEM) that provides crystallographic information from a specific, small area of a sample. wikipedia.org An electron beam is directed onto a thin crystalline sample, and the resulting diffraction pattern is recorded. This pattern is a projection of the material's reciprocal lattice and can be used to determine lattice parameters, crystal orientation, and identify different crystalline phases or polymorphs. wikipedia.orgresearchgate.net For this compound, SAED would be an excellent tool for characterizing the solid-state morphology of a bulk powder sample synthesized in the lab. It could confirm the crystallinity of the product, identify if multiple polymorphs are present, and provide structural information from individual nanocrystals within an agglomerate, which is not possible with bulk powder X-ray diffraction. researchgate.net

The application of these techniques in the context of the synthesis or application of this compound is summarized below.

| Technique | Application for this compound | Information Gained |

| Cryo-EM (MicroED) | Structure determination from nanocrystalline synthesis intermediates or final product. | Atomic-resolution 3D structure from crystals too small for SCXRD. |

| Selected Area Electron Diffraction (SAED) | Characterization of solid-state morphology of a synthesized powder. | Crystal system, lattice parameters, phase identification (polymorphism), and crystal orientation of individual crystallites. |

This interactive table highlights how advanced microscopy methods can be applied to characterize the solid-state properties of this compound, providing crucial information relevant to its synthesis and formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.